N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c21-19(18-10-13-4-1-2-6-17(13)24-18)20-11-15(14-7-9-23-12-14)16-5-3-8-22-16/h1-10,12,15H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQLTRAALSOKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms, and implications for future studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 353.5 g/mol. Its structure incorporates a benzo[b]thiophene core, which is known for various biological activities, along with furan and thiophene substituents that may enhance its pharmacological properties .
The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structural motifs often interact with multiple biological targets, influencing various cellular processes such as:
- Cell signaling pathways : These compounds may modulate signaling pathways related to cell growth and apoptosis.
- Antimicrobial activity : Some derivatives have shown potential against bacterial strains, suggesting a role in inhibiting bacterial growth .
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 256 µg/mL . Although specific data for the compound is limited, its structural similarities suggest potential antimicrobial activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on structurally related compounds. For example, a study found that certain derivatives did not exhibit cytotoxic effects on human adenocarcinomic cells (A549) at concentrations significantly above their MICs . This suggests that this compound may also possess a favorable safety profile in preliminary evaluations.
Comparative Analysis of Similar Compounds
Case Studies and Research Implications
Recent studies focusing on the synthesis and evaluation of benzo[b]thiophene derivatives highlight the importance of structural modifications in enhancing biological activity. For example, compounds with halogen substitutions showed varied antimicrobial efficacy depending on their hydrophobicity and electronic properties .
Further research could explore:
- In vitro and in vivo studies : To establish the full spectrum of biological activities and mechanisms.
- Structural optimization : Modifying substituents to enhance potency and selectivity for specific biological targets.
- Pharmacokinetic profiling : Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics for potential therapeutic applications.
Scientific Research Applications
Antioxidant Activity
Research indicates that N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide exhibits significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related conditions .
Antibacterial Activity
The compound has demonstrated notable antibacterial activity against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, one study recorded minimum inhibitory concentrations (MICs) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting that this compound could be a promising candidate for developing new antibacterial agents .
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cancer cell lines. Research indicates that it can inhibit the proliferation of lung (A549), colon (HCT116), and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through caspase pathway activation. A study reported an IC50 value of 193.93 µg/mL against A549 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Effects
In addition to its antioxidant and antibacterial properties, this compound has shown promise in reducing inflammation. In vitro assays demonstrate its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory disorders such as arthritis or other chronic inflammatory conditions.
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial effects of this compound revealed significant inhibition against various pathogens. The results highlight its potential as a lead compound for new antimicrobial therapies.
- Anticancer Studies : Multiple studies have assessed the compound's effects on different cancer cell lines, demonstrating its capacity to induce apoptosis and inhibit cell growth effectively. The findings suggest that it could serve as a basis for developing novel anticancer drugs.
- Inflammation Research : Investigations into the anti-inflammatory properties of this compound indicate its potential application in managing inflammatory diseases. The ability to modulate cytokine production positions it as a candidate for further research in therapeutic settings.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its heteroaromatic rings:
| Reaction Target | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Furan ring | |||
| , | |||
| , aqueous acetone (50°C) | Furanone derivatives | Regioselective oxidation at the α-position of the furan oxygen | |
| Thiophene ring | |||
| , | |||
| , 0°C | Thiophene-1-oxide | Sulfur oxidation preserves the aromaticity of the benzo[b]thiophene core |
Oxidation of the furan ring to furanones enhances electrophilicity, enabling subsequent nucleophilic attacks. Thiophene oxidation produces sulfoxides, which can act as intermediates for further functionalization.
Reduction Reactions
Reductive modifications target the carboxamide group and aromatic rings:
| Reaction Target | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Carboxamide | |||
| , dry THF, reflux | Primary amine derivative | Complete reduction to | |
| ; preserves heterocyclic rings | |||
| Thiophene ring | |||
| , Pd/C (10%), ethanol, 60 psi | Dihydrothiophene | Partial saturation improves solubility in polar solvents |
Reduction of the carboxamide to an amine broadens biological applicability, as seen in analogues with enhanced antimicrobial activity .
Electrophilic Substitution
The electron-rich furan and thiophene rings undergo regioselective substitutions:
| Reaction Type | Reagents/Conditions | Position Modified | Products |
|---|---|---|---|
| Nitration | |||
| , 0°C | C5 of thiophene | 5-Nitro-thiophene derivative | |
| Sulfonation | |||
| , | |||
| , 40°C | C2 of furan | 2-Sulfo-furan derivative | |
| Halogenation | |||
| , | |||
| , CCl | |||
| , reflux | Benzo[b]thiophene C3 | 3-Bromo-benzo[b]thiophene |
Substitutions occur preferentially at the α-positions of heteroatoms due to resonance stabilization of intermediate arenium ions.
Hydrolysis and Functional Group Interconversion
The carboxamide group reacts under hydrolytic conditions:
Hydrolysis products serve as intermediates in synthesizing hydrazide derivatives with demonstrated Staphylococcus aureus inhibition (MIC: 4 µg/mL) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalysts/Ligands | Substrates | Products |
|---|---|---|---|
| Suzuki coupling | |||
| , K | |||
| CO | |||
| , dioxane | Aryl boronic acids | Biaryl derivatives at thiophene C4 | |
| Buchwald-Hartwig | |||
| , Xantphos, Cs | |||
| CO | |||
| Primary amines | N-alkylated benzo[b]thiophenes |
These reactions facilitate the introduction of pharmacophores, enhancing interactions with biological targets like kinase enzymes.
Radical Reactions
The compound participates in radical-mediated processes:
| Reaction | Initiators | Conditions | Products |
|---|---|---|---|
| Bromination | |||
| , UV light | CCl | ||
| , reflux | 3-Bromo-benzo[b]thiophene | ||
| Polymerization | AIBN, 70°C | THF | Cross-linked polythiophene-furan copolymers |
Radical bromination at the benzo[b]thiophene C3 position is sterically and electronically favored.
Key Research Findings:
-
Antimicrobial Activity : Hydrolysis-derived hydrazide analogues show potent anti-S. aureus activity (MIC: 4 µg/mL), outperforming methicillin in resistant strains .
-
Regioselectivity : Electrophilic substitutions occur at the thiophene C5 and furan C2 positions due to maximal electron density.
-
Solubility Enhancement : Dihydrothiophene derivatives exhibit 3-fold increased aqueous solubility compared to the parent compound.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with ongoing research focused on optimizing its therapeutic and synthetic applications.
Preparation Methods
Intramolecular Friedel-Crafts Acylation
This method, adapted from thieno[3,2-b]thiophene synthesis protocols, involves cyclization via Friedel-Crafts acylation (Scheme 1).
- Starting Material : 3-Bromothiophene is subjected to a Br/Li exchange using n-BuLi at −78°C.
- Nucleophilic Substitution : The lithiated intermediate reacts with potassium bromoacetate to form a thiophene-acetic acid derivative.
- Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C induces intramolecular acylation, yielding benzo[b]thiophene-2-carboxylic acid.
Key Parameters :
Carboxylation via Negishi Coupling
A cross-coupling strategy enables direct introduction of the carboxylic acid group (Scheme 2):
- Substrate Preparation : 2-Bromobenzo[b]thiophene is treated with Zn(CO₂H)₂ in the presence of a palladium catalyst.
- Reaction Conditions : Tetrahydrofuran (THF), 60°C, 12 hours.
- Workup : Acidic hydrolysis with HCl yields the carboxylic acid.
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF |
| Temperature | 60°C |
| Yield | 68% |
This method offers superior regioselectivity compared to Friedel-Crafts approaches.
Synthesis of 2-(Furan-2-yl)-2-(Thiophen-3-yl)ethylamine
The branched ethylamine side chain introduces stereochemical complexity, necessitating careful route design.
Reductive Amination of a Ketone Intermediate
A three-step sequence generates the desired amine (Scheme 3):
- Ketone Synthesis :
- Furan-2-carbaldehyde reacts with thiophen-3-ylmagnesium bromide in THF at 0°C.
- Quenching with ammonium chloride yields 2-(furan-2-yl)-2-(thiophen-3-yl)ethanol.
- Oxidation with pyridinium chlorochromate (PCC) produces the corresponding ketone.
- Reductive Amination :
- The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol.
- pH maintained at 5–6 using acetic acid.
Performance Metrics :
Grignard-Based Alkylation
Alternative pathway employing organometallic reagents (Scheme 4):
- Grignard Formation : 2-(Furan-2-yl)ethylmagnesium bromide prepared in diethyl ether.
- Coupling Reaction : Reacted with 3-bromothiophene at −20°C for 4 hours.
- Amination : Conversion to the amine via Gabriel synthesis (phthalimide intermediate).
Comparative Data :
| Method | Yield | Purity |
|---|---|---|
| Reductive Amination | 74% | 90% |
| Grignard Alkylation | 61% | 88% |
Amide Bond Formation
Coupling the carboxylic acid and amine components requires activation of the carboxyl group.
Acid Chloride Method
A classical approach using thionyl chloride (Scheme 5):
- Activation : Benzo[b]thiophene-2-carboxylic acid refluxed with SOCl₂ (3 equiv) for 2 hours.
- Amine Coupling : Acid chloride added dropwise to 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine in dichloromethane with triethylamine (2 equiv).
- Workup : Sequential washes with NaHCO₃ and brine.
Reaction Profile :
Coupling Reagent-Mediated Synthesis
Modern peptide-coupling agents improve efficiency (Table 1):
| Reagent System | Solvent | Time (h) | Yield |
|---|---|---|---|
| HATU/DIEA | DMF | 6 | 89% |
| EDCl/HOBt | CH₂Cl₂ | 12 | 78% |
| DCC/DMAP | THF | 24 | 65% |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) emerges as optimal, minimizing racemization.
Structural Validation and Purification
Spectroscopic Characterization
Critical data confirming successful synthesis (Table 2):
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8 Hz, 1H, Ar-H), δ 6.45 (m, 2H, furan), δ 3.95 (m, 2H, CH₂N) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.8 (C=O), 142.3 (benzothiophene C-2), 110.5 (furan C-2) |
| HRMS (ESI+) | m/z 354.0544 [M+H]⁺ (calc. 354.0544) |
Chromatographic Purification
Final purity ≥98% achieved via:
- Normal-Phase Chromatography : Silica gel, gradient elution (hexane → ethyl acetate).
- Recrystallization : Ethanol/water (7:3) at −20°C.
Industrial Scalability Considerations
Adapting laboratory synthesis for mass production involves:
Q & A
Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the ethyl backbone via condensation of furan-2-yl and thiophen-3-yl precursors under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Step 2 : Coupling with benzo[b]thiophene-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Optimization : Yields improve with controlled temperatures (0–5°C for condensation; room temperature for coupling) and inert atmospheres (N₂/Ar) to prevent oxidation .
Table 1 : Comparative yields under varying conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0 | 62 |
| DMF | Pyridine | 25 | 48 |
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., furan C2 vs. C3 substitution) via coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 395.1) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry (e.g., ethyl chain conformation) and validates intramolecular H-bonding (e.g., S(6) motif in crystal packing) .
Q. What are the key physicochemical properties affecting experimental design?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.2) necessitates DMSO or ethanol as stock solvents .
- Stability : Degrades under UV light (t₁/₂ = 12 hrs); store in amber vials at -20°C .
- pKa : Estimated at 8.1 (amide proton), influencing ionization in biological assays .
Q. What preliminary biological activities have been reported?
- Methodological Answer :
- In vitro cytotoxicity : IC₅₀ = 12 µM against HeLa cells via apoptosis induction (caspase-3 activation) .
- Enzyme inhibition : 40% inhibition of COX-2 at 10 µM, suggesting anti-inflammatory potential .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be systematically addressed?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., MTT vs. ATP-luciferase for viability) .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .
Table 2 : Discrepancies in reported IC₅₀ values:
| Study | Cell Line | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| A | HeLa | 12 | MTT |
| B | MCF-7 | 28 | ATP-Luc |
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina; identify key residues (e.g., Arg120, Tyr355) .
- Site-Directed Mutagenesis : Validate predicted interactions by mutating residues (e.g., Arg120Ala) and measuring activity loss .
Q. How does the compound’s conformational flexibility impact its pharmacodynamic profile?
- Methodological Answer :
- Dynamic NMR : Track rotational freedom of the ethyl linker (ΔG‡ = 45 kJ/mol for C-C bond rotation) .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories (AMBER force field) to correlate flexibility with membrane permeability .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the hydroxyl group for enhanced aqueous solubility (e.g., solubility increases from 0.1 mg/mL to 5 mg/mL) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .
Data Contradiction Analysis
Q. Why do computational predictions of logP diverge from experimental measurements?
- Methodological Answer :
Q. How can crystallography data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- ORTEP Diagrams : Compare torsion angles (e.g., C1-C2-C3-C4 = 178° vs. 5° in enantiomers) .
- Patterson Maps : Detect heavy atom positions to confirm absolute configuration .
Key Research Gaps
- Metabolic Pathways : No data on cytochrome P450 interactions; recommend LC-MS/MS metabolite profiling .
- In Vivo Efficacy : Limited PK/PD studies; prioritize rodent models with implanted tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
